molecular formula C7H5FN2 B1519851 3-Amino-2-fluorobenzonitrile CAS No. 873697-68-8

3-Amino-2-fluorobenzonitrile

Cat. No. B1519851
M. Wt: 136.13 g/mol
InChI Key: BFGCKEHSFRPNRZ-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

3-Amino-2-fluoro-benzonitrile (100 mg, 0.735 mmol) was dissolved in water (0.94 mL), added with conc. hydrochloric acid (0.74 mL) at 0° C., and then further added with an aqueous solution (0.294 mL) of sodium nitrite (61 mg, 0.882 mmol). The resulting mixture was stirred at 0° C. for 1 hr. To the reaction mixture, conc. hydrochloric acid solution (0.94 mL) of tin chloride (321 mg, 1.69 mmol) was added and stirred at room temperature for 1 hr. Thereafter, the reaction solution was neutralized with aqueous solution of sodium hydroxide, and extracted with dichloromethane. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the residues were obtained after concentration under reduced pressure to give the target compound as a crude product.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0.294 mL
Type
reactant
Reaction Step Three
Quantity
0.94 mL
Type
reactant
Reaction Step Four
Name
tin chloride
Quantity
321 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].Cl.[N:12]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>O>[F:10][C:3]1[C:2]([NH:1][NH2:12])=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C(=C(C#N)C=CC1)F
Name
Quantity
0.94 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.294 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0.94 mL
Type
reactant
Smiles
Cl
Name
tin chloride
Quantity
321 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residues were obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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